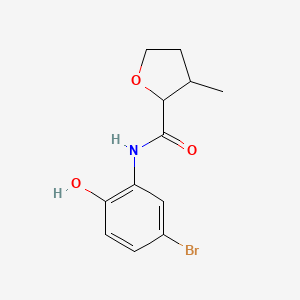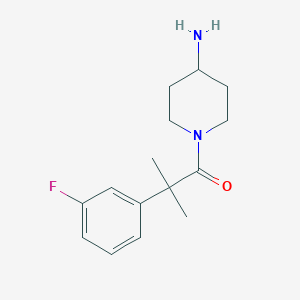
N-(2-amino-3-methylbutyl)but-3-ene-1-sulfonamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-amino-3-methylbutyl)but-3-ene-1-sulfonamide; hydrochloride, also known as AMG 837, is a potent and selective agonist of the G protein-coupled receptor GPR40. It has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders.
Mechanism of Action
N-(2-amino-3-methylbutyl)but-3-ene-1-sulfonamide;hydrochloride 837 is a selective agonist of GPR40, a G protein-coupled receptor that is primarily expressed in pancreatic beta cells. Activation of GPR40 by this compound 837 leads to the release of insulin from pancreatic beta cells in a glucose-dependent manner. This mechanism of action is distinct from that of traditional insulin secretagogues, which stimulate insulin secretion regardless of glucose levels.
Biochemical and Physiological Effects:
This compound 837 has been shown to improve glucose tolerance and insulin sensitivity in preclinical studies. In addition, it has been demonstrated to stimulate insulin secretion from pancreatic beta cells in a glucose-dependent manner. These effects are thought to be mediated by the activation of GPR40 by this compound 837.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-amino-3-methylbutyl)but-3-ene-1-sulfonamide;hydrochloride 837 in lab experiments is its high potency and selectivity for GPR40. This allows for precise modulation of insulin secretion from pancreatic beta cells. However, one limitation is that the hydrochloride salt of this compound 837 is hygroscopic and can absorb moisture from the air, which can affect its stability and purity.
Future Directions
There are several potential future directions for research on N-(2-amino-3-methylbutyl)but-3-ene-1-sulfonamide;hydrochloride 837. One area of interest is the development of more stable and potent analogs of this compound 837. Another area of interest is the investigation of the long-term effects of this compound 837 on glucose homeostasis and insulin sensitivity. Finally, the potential therapeutic applications of this compound 837 in other metabolic disorders, such as obesity and non-alcoholic fatty liver disease, warrant further investigation.
Synthesis Methods
The synthesis of N-(2-amino-3-methylbutyl)but-3-ene-1-sulfonamide;hydrochloride 837 involves the reaction of 2,3-dimethyl-1-butene with sulfonamide in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of this compound 837. The purity and yield of the product can be improved by using high-performance liquid chromatography (HPLC) and recrystallization.
Scientific Research Applications
N-(2-amino-3-methylbutyl)but-3-ene-1-sulfonamide;hydrochloride 837 has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. It has been shown to improve glucose tolerance and insulin sensitivity in preclinical studies. In addition, it has been demonstrated to stimulate insulin secretion from pancreatic beta cells in a glucose-dependent manner. These findings suggest that this compound 837 may be a promising drug candidate for the treatment of type 2 diabetes.
properties
IUPAC Name |
N-(2-amino-3-methylbutyl)but-3-ene-1-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2S.ClH/c1-4-5-6-14(12,13)11-7-9(10)8(2)3;/h4,8-9,11H,1,5-7,10H2,2-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRRDYWQMJUWFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNS(=O)(=O)CCC=C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(cyanomethyl)-N-[1-(3-fluorophenoxy)propan-2-yl]benzamide](/img/structure/B7640791.png)
![N-[1-(aminomethyl)cyclopentyl]but-3-ene-1-sulfonamide;hydrochloride](/img/structure/B7640793.png)
![N-[3-(aminomethyl)pentan-3-yl]-1-benzofuran-2-sulfonamide;hydrochloride](/img/structure/B7640799.png)
![N-[[3-(methylsulfamoylmethyl)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide](/img/structure/B7640813.png)

![2-[(5-Methyl-4-propyl-1,2,4-triazol-3-yl)methylsulfanyl]-5-phenyl-1,3-oxazole](/img/structure/B7640822.png)
![3-[(5-Ethyl-3-methylfuran-2-carbonyl)amino]propanoic acid](/img/structure/B7640826.png)
![2-[4-(4-Chloro-3-methoxybenzoyl)piperazin-1-yl]-3-methylbutanenitrile](/img/structure/B7640828.png)

![1-[(5-Bromo-4-methylpyridin-2-yl)-methylamino]-2-methylpropan-2-ol](/img/structure/B7640848.png)
![N-[[4-(ethylsulfonylamino)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide](/img/structure/B7640869.png)
![5-[(1-Hydroxycyclopentyl)methyl-methylamino]pyridine-2-carbonitrile](/img/structure/B7640874.png)
![[1-(Aminomethyl)cyclopentyl]-[4-(aminomethyl)piperidin-1-yl]methanone](/img/structure/B7640882.png)